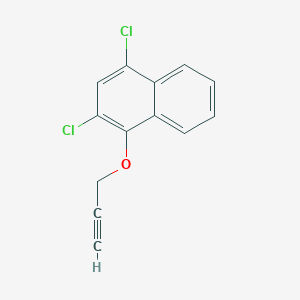
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound features a phenyl group attached to the sixth position of the dihydropyran ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenyl-substituted aldehydes with suitable dicarbonyl compounds in the presence of acid or base catalysts. The reaction conditions, such as temperature, solvent, and catalyst concentration, can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale production might use continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenyl-substituted pyranones, while reduction could produce dihydropyran derivatives.
科学的研究の応用
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- involves its interaction with specific molecular targets. The phenyl group can enhance its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2H-Pyran-2,4(3H)-dione: Lacks the phenyl group, which can affect its reactivity and applications.
Dihydro-2H-pyran-2,4(3H)-dione: Similar structure but without the phenyl substitution.
Phenyl-substituted pyranones: Compounds with similar phenyl substitution but different core structures.
Uniqueness
2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- is unique due to the presence of both the pyran ring and the phenyl group, which can impart distinct chemical and biological properties
特性
CAS番号 |
92687-12-2 |
|---|---|
分子式 |
C11H10O3 |
分子量 |
190.19 g/mol |
IUPAC名 |
6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C11H10O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-5,10H,6-7H2 |
InChIキー |
GMVMWEIIGKRJBU-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)CC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylate](/img/structure/B13990629.png)



![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)

![Tert-butyl 9-(2-hydroxyethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13990673.png)







